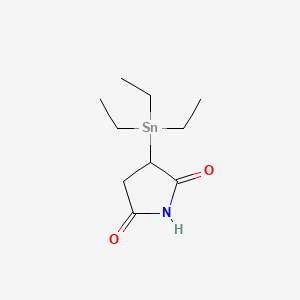

Triethylstannylsuccinimide

描述

属性

CAS 编号 |

53583-75-8 |

|---|---|

分子式 |

C10H19NO2Sn |

分子量 |

303.97 g/mol |

IUPAC 名称 |

3-triethylstannylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C4H4NO2.3C2H5.Sn/c6-3-1-2-4(7)5-3;3*1-2;/h1H,2H2,(H,5,6,7);3*1H2,2H3; |

InChI 键 |

DLXFBGIQYIPIGA-UHFFFAOYSA-N |

SMILES |

CC[Sn](CC)(CC)C1CC(=O)NC1=O |

规范 SMILES |

CC[Sn](CC)(CC)C1CC(=O)NC1=O |

其他CAS编号 |

53583-75-8 |

同义词 |

TESSI triethylstannylsuccinimide |

产品来源 |

United States |

Synthetic Methodologies and Precursors to Triethylstannylsuccinimide

Strategies for Sn-N Bond Formation in Organotin-Succinimide Systems

The primary strategies for the formation of the crucial Sn-N bond in N-organostannylsuccinimides involve two main approaches: the reaction of an organotin oxide with succinimide (B58015) and the reaction of a tetraalkyltin compound with an N-halo-succinimide.

One effective method is the azeotropic dehydration of a mixture of a bis(triorganotin) oxide and succinimide. rsc.org This condensation reaction is typically carried out in a solvent like toluene (B28343) or benzene, using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the formation of the N-stannylsuccinimide product. rsc.orgnbu.ac.in This approach is a common and straightforward route for creating tin-nitrogen bonds with imides.

A second strategy involves a free-radical chain reaction. Specifically, the reaction of a tetraalkyltin compound with N-bromosuccinimide (NBS) has been shown to yield the corresponding N-trialkylstannylsuccinimide. rsc.org This method leverages the homolytic cleavage of the N-Br bond in NBS to initiate a radical substitution at the tin center.

Precursor Chemistry in the Synthesis of Triethylstannylsuccinimide

The synthesis of this compound relies on specific precursors that are analogs of those used for similar organotin compounds. rsc.org

For the condensation pathway, the key precursors are Bis(triethyltin) oxide and Succinimide . The reaction involves the elimination of a water molecule from these two reactants.

| Precursor 1 | Precursor 2 | Reaction Type |

| Bis(triethyltin) oxide | Succinimide | Condensation/Dehydration |

For the free-radical pathway, the precursors are Tetraethyltin (B1219993) and N-Bromosuccinimide (NBS) . This reaction also produces bromoethane (B45996) as a byproduct. rsc.org

| Precursor 1 | Precursor 2 | Reaction Type |

| Tetraethyltin | N-Bromosuccinimide | Free-Radical Substitution |

Mechanistic Insights into this compound Synthesis

The mechanisms for the synthesis of this compound differ significantly depending on the chosen synthetic route.

The reaction between bis(triethyltin) oxide and succinimide is a condensation reaction. The nitrogen atom of succinimide acts as a nucleophile, attacking the electrophilic tin atom of the organotin oxide. The subsequent elimination of water, facilitated by azeotropic distillation, results in the formation of the stable Sn-N bond. rsc.orgnbu.ac.in

In contrast, the reaction of tetraethyltin with N-bromosuccinimide proceeds through a free-radical chain mechanism. rsc.org This process involves a bimolecular homolytic substitution (S_H2) at the tin atom. The key propagation steps are:

Initiation : A radical initiator or thermal/photochemical conditions generate a succinimidyl radical from NBS.

Propagation Step 1 : The succinimidyl radical attacks the tetraethyltin at the tin center, displacing an ethyl radical.

Succinimidyl• + Sn(C₂H₅)₄ → (Succinimido)Sn(C₂H₅)₃ + •C₂H₅

Propagation Step 2 : The newly formed ethyl radical abstracts a bromine atom from another molecule of N-bromosuccinimide, generating the bromoethane byproduct and a new succinimidyl radical, which continues the chain.

•C₂H₅ + Br-N(COCH₂)₂ → C₂H₅Br + •N(COCH₂)₂

This free-radical pathway has been demonstrated for the reaction with tetrabutyltin (B32133) and is expected to be analogous for tetraethyltin. rsc.org

Advanced Structural Characterization and Solid State Architecture of Triethylstannylsuccinimide

Single-Crystal X-ray Diffraction Studies of Triethylstannylsuccinimidenih.gov

Analysis of Molecular Geometry and Bond Parametersnih.gov

The molecular structure of Triethylstannylsuccinimide consists of a central tin (Sn) atom covalently bonded to the nitrogen atom of a succinimide (B58015) ring and three ethyl groups. The geometry around the tin atom is a distorted tetrahedron. The succinimide moiety itself is nearly planar. While detailed intramolecular bond lengths and angles are determined in the diffraction experiment, the key parameters governing the intermolecular assembly have been precisely measured. nih.gov

Interactive Data Table: Intermolecular Geometric Parameters for this compound

| Parameter | Value |

| Sn···O=C Angle (°) | 138.28 |

| Distance between Sn atom and the mean square plane of the succinimide moiety (pm) | 219 |

| Data sourced from crystallographic studies on the FUSZIC structure. nih.gov |

Spectroscopic Probes for Structural Elucidation of this compound

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for confirming the structure of molecules in the solution state, providing complementary information to solid-state diffraction data. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Information

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. While specific experimental data for this compound is not detailed in the provided sources, the expected NMR signals can be predicted based on its molecular structure. An analysis would confirm the presence of both the triethylstannyl and succinimide moieties.

Interactive Data Table: Predicted ¹H and ¹³C NMR Signals for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 1.1 - 1.4 | Triplet | -Sn-CH₂-CH₃ |

| ¹H | 1.0 - 1.3 | Quartet | -Sn-CH₂ -CH₃ |

| ¹H | ~2.7 | Singlet | -CO-CH₂ -CH₂ -CO- |

| ¹³C | ~10 | - | -Sn-CH₂-CH₃ |

| ¹³C | ~12 | - | -Sn-CH₂ -CH₃ |

| ¹³C | ~30 | - | -CO-CH₂ -CH₂ -CO- |

| ¹³C | ~178 | - | -C =O |

| These are predicted values based on standard chemical shift ranges for organotin compounds and succinimides. |

¹³C NMR Investigations of Succinimide and Ethyl Moieties

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the carbon framework of this compound. The chemical shifts observed for the succinimide and ethyl groups provide direct information about their electronic environments.

In the succinimide moiety, two distinct carbon signals are expected: one for the carbonyl carbons (C=O) and another for the methylene (B1212753) carbons (-CH₂-). The carbonyl carbons are typically observed in the downfield region of the spectrum (around 170-180 ppm) due to the deshielding effect of the electronegative oxygen atoms. The precise chemical shift can indicate the degree of intermolecular interaction, particularly through the carbonyl groups. The methylene carbons of the succinimide ring would appear further upfield.

The ethyl groups attached to the tin atom give rise to two separate signals: one for the methylene carbons directly bonded to tin (-Sn-CH₂) and one for the terminal methyl carbons (-CH₃). The chemical shift of the -Sn-CH₂ carbon is sensitive to the coordination number and geometry of the tin center.

Specific chemical shift values, while not publicly available in the searched literature, would be presented as follows:

| Assignment | Predicted Chemical Shift (δ) [ppm] |

| Succinimide C=O | Data not available |

| Succinimide -CH₂- | Data not available |

| Ethyl -Sn-CH₂- | Data not available |

| Ethyl -CH₃ | Data not available |

¹¹⁹Sn NMR Analysis of Tin Environment

¹¹⁹Sn NMR spectroscopy is particularly informative for characterizing organotin compounds, as the chemical shift (δ) is highly sensitive to the coordination number, the nature of the substituents, and the geometry at the tin center. peeref.com The wide chemical shift range of ¹¹⁹Sn allows for detailed analysis of the electronic structure around the tin atom. peeref.comresearchgate.net

For this compound, the ¹¹⁹Sn chemical shift would distinguish between different coordination environments in the solid state versus in solution. In the solid state, intermolecular interactions, such as the coordination of a carbonyl oxygen from a neighboring molecule to the tin atom, can increase the coordination number of the tin from four to five or even six. This change in coordination typically results in a significant upfield shift (to more negative ppm values) compared to the four-coordinate species in a non-coordinating solvent. The specific chemical shift value is a key parameter in understanding the solid-state architecture of the compound.

| Parameter | Value |

| ¹¹⁹Sn Chemical Shift (δ) | Data not available |

Vibrational Spectroscopy (IR, Raman) for Bond Characterization and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonds within this compound. acs.org These complementary methods are sensitive to changes in bond strength, molecular geometry, and intermolecular interactions. acs.org

Key vibrational modes for analysis include:

C=O Stretching (ν(C=O)): The carbonyl groups of the succinimide ligand exhibit strong absorption bands in the IR spectrum. The frequency of these bands is a sensitive indicator of the bonding environment. In a non-coordinated state, the C=O stretch appears at a higher wavenumber. If one or both carbonyl oxygens coordinate to a tin atom in an adjacent molecule, the C=O bond weakens, causing a shift to a lower frequency. The presence of multiple C=O bands could indicate different coordination modes within the crystal lattice.

Sn-N Stretching (ν(Sn-N)): This vibration directly probes the bond between the triethylstannyl group and the succinimide ring. Its frequency provides information on the strength of the tin-nitrogen bond.

Sn-C Stretching (ν(Sn-C)): The vibrations associated with the tin-carbon bonds of the ethyl groups are also important. These typically appear in the lower frequency region of the spectrum.

Raman spectroscopy is particularly useful for studying the symmetric vibrations and the Sn-C bonds, which often produce strong Raman scattering signals.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| ν(C=O) asymmetric | Data not available | Data not available |

| ν(C=O) symmetric | Data not available | Data not available |

| ν(Sn-N) | Data not available | Data not available |

| ν(Sn-C) | Data not available | Data not available |

Mössbauer Spectroscopy for Tin Electronic State and Environment

¹¹⁹Sn Mössbauer spectroscopy is a nuclear technique that provides unique information about the oxidation state, electronic configuration, and local symmetry of the tin nucleus. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift (δ) is dependent on the s-electron density at the tin nucleus and is indicative of the oxidation state. For this compound, the tin atom is in the +4 oxidation state, which corresponds to a specific range of isomer shift values.

The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting value indicates a distortion from a perfect tetrahedral or octahedral symmetry around the tin atom. For this compound, a five-coordinate tin center, resulting from intermolecular coordination, would lead to a significant quadrupole splitting.

Influence of Intermolecular Interactions on Quadrupole Splitting

The magnitude of the quadrupole splitting (ΔE_Q) is directly correlated with the degree of asymmetry in the electronic environment of the tin atom. A study of the crystal structure of N-triethylstannylsuccinimide has been reported, which likely details the intermolecular interactions present. In the solid state, if a carbonyl oxygen from a neighboring molecule coordinates to the tin atom, the geometry changes from tetrahedral (four-coordinate) to trigonal bipyramidal (five-coordinate). This lower symmetry environment creates a strong electric field gradient at the tin nucleus, resulting in a large quadrupole splitting value. The magnitude of this splitting can therefore be used to infer the coordination number and geometry of the tin atom in the solid state, providing crucial evidence for the polymeric or associated nature of the compound.

| Mössbauer Parameter | Value (mm/s) |

| Isomer Shift (δ) | Data not available |

| Quadrupole Splitting (ΔE_Q) | Data not available |

Reactivity and Reaction Mechanisms of Triethylstannylsuccinimide

Nucleophilic and Electrophilic Pathways Involving Triethylstannylsuccinimide

The reactivity of this compound is characterized by the dual nature of its core structure, allowing it to participate in both nucleophilic and electrophilic pathways. The tin atom, a Group 14 element, can function as an electrophilic center. This electrophilicity is attributed to the presence of a region of lower electron density, often referred to as a "σ-hole," on the tin atom along the axis of the Sn-N bond. This enables the formation of attractive interactions, known as tetrel bonds, with nucleophiles. cabidigitallibrary.org

Conversely, the succinimide (B58015) moiety possesses nucleophilic sites. Specifically, the sp2-hybridized lone pair of electrons on the carbonyl oxygen atoms can act as a nucleophile. cabidigitallibrary.org In the solid state, this leads to self-complementary modules where the carbonyl oxygen of one molecule interacts with the electrophilic tin center of another, forming one-dimensional, tetrel-bonded infinite chains. cabidigitallibrary.org This interaction is characterized by a Sn···O=C angle of 138.28°, with the tin atom positioned nearly in the plane of the succinimide ring. cabidigitallibrary.org

This inherent electrophilic and nucleophilic character suggests that this compound can engage in reactions where the tin center is attacked by nucleophiles, or where the carbonyl oxygens initiate reactions with electrophiles. The general principle of nucleophilic substitution involves an electron-rich species attacking an electron-deficient center, leading to the displacement of a leaving group. wikipedia.org In the context of acyl substitution, this often proceeds through a two-step addition-elimination mechanism. wikipedia.orgnih.gov While not an acyl compound itself, the principles of nucleophilic attack at the electrophilic tin center are analogous.

Group Transfer Reactions Mediated by this compound

Group transfer reactions are a class of reactions where one or more groups are transferred from one molecule to another, often through a concerted mechanism. wikipedia.orgnih.gov While specific examples of this compound acting as a mediator for transferring other groups are not extensively documented, its formation itself can be viewed as a group transfer process.

The synthesis of N-trialkylstannylsuccinimides, including the triethyl derivative, can be achieved through the reaction of a tetra-alkyltin with an N-halogenosuccinimide, such as N-bromosuccinimide (NBS). rsc.orgrsc.org In this reaction, a trialkylstannyl group is effectively transferred to the succinimide nitrogen atom, while an alkyl group from the tin reagent is halogenated.

Reaction Scheme: (C₂H₅)₄Sn + (CH₂CO)₂NBr → (C₂H₅)₃SnN(COCH₂)₂ + C₂H₅Br

This transformation is significant because it involves the cleavage of a tin-carbon bond and the formation of a tin-nitrogen bond. rsc.org The reaction proceeds via a free-radical chain mechanism, which is detailed further in the subsequent sections. rsc.orgrsc.org

Mechanistic Investigations of Sn-N Bond Cleavage and Formation

The formation of the tin-nitrogen bond in N-trialkylstannylsuccinimides has been the subject of mechanistic studies, particularly for the reaction between tetra-alkyltins and N-halogenosuccinimides. rsc.orgrsc.org These investigations have shown that the reaction does not proceed through a simple polar mechanism but rather via a free-radical chain pathway. The proposed mechanism involves a bimolecular homolytic substitution (S_H_2) at the tin atom. rsc.org

The key steps in the formation of the Sn-N bond are as follows:

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond, which can be from an added radical initiator like di-t-butyl hyponitrite or arise from the reactants themselves. rsc.org

Propagation:

A succinimidyl radical, generated from N-bromosuccinimide, attacks the tetra-alkyltin compound. This is the S_H_2 step, where the radical displaces an alkyl radical from the tin atom to form the N-trialkylstannylsuccinimide. rsc.orgrsc.org (CH₂CO)₂N• + R₄Sn → (CH₂CO)₂NSnR₃ + R•

The resulting alkyl radical (R•) then abstracts a bromine atom from another molecule of N-bromosuccinimide to form the alkyl bromide product and regenerate the succinimidyl radical, which continues the chain. rsc.org R• + (CH₂CO)₂NBr → RBr + (CH₂CO)₂N•

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture. rsc.org

This S_H_2 mechanism at the tin center is a crucial finding, as it provides a clear pathway for the formation of the Sn-N bond in this class of compounds. rsc.orgrsc.org The selective cleavage of only one alkyl group, even with an excess of the N-halogenosuccinimide, indicates the stability of the resulting N-trialkylstannylsuccinimide product under these reaction conditions. rsc.orgrsc.org

Kinetic Studies of this compound Reactions

Kinetic studies have been performed on the reaction of tetra-alkyltins with N-bromosuccinimide (NBS) in acetone, providing insight into the factors governing the rate of formation of N-trialkylstannylsuccinimides. rsc.org For the reactions of tetra-n-propyltin and tetra-n-butyltin, which are close homologs of tetraethyltin (B1219993), the rate of reaction was followed by monitoring the formation of the corresponding alkyl bromide. rsc.org

The studies revealed that the reaction follows the kinetic rate law described by the equation: Rate = k[R₄Sn] + k_i * R_i where R_i is the rate of initiation. rsc.org

This rate law indicates that the reaction is first-order with respect to the tetra-alkyltin concentration and is also dependent on the rate of radical initiation. rsc.orgrsc.org The reaction rate was found to be independent of the concentration of N-bromosuccinimide under certain conditions. rsc.org The use of radical inhibitors, such as galvinoxyl, was shown to suppress the reaction, confirming the free-radical chain mechanism. rsc.orgrsc.org

The relative reactivities of different N-halogenosuccinimides towards alkyl radicals were also investigated, providing further mechanistic detail. rsc.org

| Reactant | [Reactant] (M) | [NBS] (M) | Initiator | Rate of Initiation (R_i) (10⁻⁷ mol L⁻¹ s⁻¹) | Observed Rate (10⁻⁷ mol L⁻¹ s⁻¹) |

|---|---|---|---|---|---|

| Tetra-n-propyltin | 0.30 | 0.20 | None | - | 1.17 |

| Tetra-n-propyltin | 0.30 | 0.20 | Di-t-butyl hyponitrite | 1.67 | 2.92 |

| Tetra-n-butyltin | 0.25 | 0.50 | None | - | 0.92 |

| Tetra-n-butyltin | 0.25 | 0.50 | Phenylazotriphenylmethane | 5.95 | 6.67 |

Coordination Chemistry and Intermolecular Interactions of Triethylstannylsuccinimide

Triethylstannylsuccinimide as a Ligand in Metal Complexes

The field of coordination chemistry investigates the formation and properties of coordination compounds, which consist of a central metal atom or ion bonded to surrounding molecules or ions known as ligands. scienceready.com.au These ligands, which can be neutral or charged, possess at least one lone pair of electrons that they donate to the metal center, forming a coordinate covalent bond. libretexts.orglibretexts.orguci.edu In this context, the metal acts as a Lewis acid (electron pair acceptor), and the ligands function as Lewis bases (electron pair donors). libretexts.orguci.edumsu.edu The resulting assemblies are termed metal complexes. scienceready.com.aumsu.edu

Organotin compounds, a class of organometallic compounds containing tin-carbon bonds, can function as ligands in the formation of metal complexes. wikipedia.orgresearchgate.net The coordination behavior of organotin compounds is influenced by the number of organic substituents attached to the tin atom. For instance, tri- and di-organotin halides are known to form adducts with Lewis bases. wikipedia.org The geometry of these complexes can vary, with trigonal bipyramidal and octahedral arrangements being common for adducts of diorganotin dihalides with Lewis bases. lupinepublishers.com In the case of triorganotin halides, a trigonal bipyramidal geometry is often preferred, with the organic ligands in the equatorial positions and the donor atom and halide in the axial positions. lupinepublishers.com

While specific studies detailing the use of this compound as a ligand in metal complexes are not extensively documented in the provided search results, the general principles of organotin chemistry suggest its potential to act as a ligand. The nitrogen and oxygen atoms of the succinimide (B58015) ring in this compound possess lone pairs of electrons that could potentially coordinate to a metal center. The nature of this coordination would likely be influenced by the steric and electronic properties of the triethyltin (B1234975) group. Further research would be necessary to fully elucidate the coordination chemistry of this compound and the properties of its potential metal complexes.

Analysis of Tetrel Bonding Involving Tin in this compound

Tetrel bonding is a non-covalent interaction involving an element from Group 14 of the periodic table (carbon, silicon, germanium, tin, and lead) acting as an electrophilic center. vulcanchem.comarxiv.orgrsc.org This interaction, analogous to the more familiar hydrogen and halogen bonds, plays a significant role in various chemical phenomena, including molecular recognition and self-assembly. vulcanchem.comnih.gov The strength of a tetrel bond generally increases as the tetrel atom becomes heavier and more polarizable. nih.govnih.gov

In the case of this compound, the tin atom can participate in tetrel bonding, acting as the Lewis acid center. vulcanchem.comnih.gov These interactions are crucial in understanding the supramolecular chemistry of this compound.

In the crystal structure of this compound, the tin atom of one molecule interacts with the carbonyl oxygen atom of an adjacent molecule, forming a Sn···O tetrel bond. nih.gov This interaction is characterized by a specific geometry where the tin atom is positioned in the plane of the succinimide ring of the neighboring molecule. nih.gov The Sn···O=C angle is a key parameter in defining this interaction. nih.gov

Specifically, in N-triethylstannylsuccinimide, the Sn···O=C angle has been measured at 138.28°. nih.gov This geometry is consistent with the involvement of an sp2 lone pair of the carbonyl oxygen as the nucleophilic site interacting with the tin atom along the extension of the N–Sn covalent bond. nih.gov The distance between the mean square plane of the succinimide moiety and the interacting tin atom is approximately 219 pm. nih.gov

While direct Sn···N interactions within a self-assembled structure of pure this compound are not explicitly detailed in the provided results, the formation of tetrel bonds involving nitrogen as the nucleophilic site is a known phenomenon in other organotin compounds. nih.gov For instance, in tetrakis(2-cyanobenzyl)tin, a C–Sn···N angle of 178.46° is observed. nih.gov

The following table summarizes the key geometrical features of the Sn···O interaction in this compound.

| Interaction | Angle | Distance from Mean Square Plane of Succinimide |

| Sn···O=C | 138.28° | ~219 pm |

Data sourced from a study on close contacts involving tin in crystal structures. nih.gov

The presence of Sn···O tetrel bonds has a profound impact on the molecular conformation and self-assembly of this compound. vulcanchem.comnih.gov These directional non-covalent interactions guide the molecules to arrange themselves in a highly ordered manner. nih.gov

This compound is described as a self-complementary molecule, meaning it possesses both the tetrel bond donor (the electrophilic tin atom) and the acceptor (the nucleophilic carbonyl oxygen) sites. vulcanchem.comnih.gov This self-complementarity drives the formation of one-dimensional, infinite chains in the solid state. nih.gov This process of self-assembly, where molecules spontaneously organize into well-defined structures, is a direct consequence of the tetrel bonding. vulcanchem.comrsc.org The study of such self-assembled structures is crucial for understanding the principles of molecular recognition. vulcanchem.comnih.gov

Geometrical Features of Sn···O and Sn···N Interactions

Adduct Formation with Lewis Acids and Bases

The concept of Lewis acids and bases describes chemical reactions in terms of electron pair donation and acceptance. libretexts.org A Lewis acid is an electron pair acceptor, while a Lewis base is an electron pair donor. libretexts.org The product of a Lewis acid-base reaction is known as an adduct. libretexts.orgchimienouvelle.be

Organotin compounds can exhibit both Lewis acidic and basic properties. The Lewis acidity of organotin compounds, particularly halides, is well-established. wikipedia.orglupinepublishers.com Tri- and diorganotin halides readily form adducts with Lewis bases such as pyridine. wikipedia.org The coordination number of the tin atom can increase upon adduct formation, leading to geometries like trigonal bipyramidal or octahedral. lupinepublishers.com The Lewis acidity generally decreases as the number of organic groups on the tin atom increases. lupinepublishers.com Tetraorganotins, for example, show poor acceptor properties. lupinepublishers.comdur.ac.uk

Conversely, the potential for organotin compounds to act as Lewis bases is less commonly discussed but is plausible under certain conditions. The presence of atoms with lone pairs, such as the oxygen and nitrogen in the succinimide ring of this compound, could allow it to function as a Lewis base, donating an electron pair to a suitable Lewis acid.

While specific experimental studies on the adduct formation of this compound with external Lewis acids and bases are not detailed in the provided search results, general principles of organotin chemistry and Lewis acid-base theory allow for predictions.

Adduct Formation with Lewis Acids: this compound, with its electron-rich carbonyl oxygen and imide nitrogen atoms, would be expected to react with Lewis acids. The strength of the interaction would depend on the strength of the Lewis acid. Strong Lewis acids could potentially coordinate to one or both of these sites. For example, Lewis acids like boron trifluoride (BF₃) or antimony pentachloride (SbCl₅) are known to form adducts with various organic molecules. chimienouvelle.bedur.ac.uk The formation of such an adduct would likely alter the electronic structure and reactivity of the this compound molecule.

Adduct Formation with Lewis Bases: The tin center in this compound, being a triorganotin moiety, possesses some Lewis acidic character. lupinepublishers.com Therefore, it is expected to form adducts with Lewis bases. The interaction would involve the donation of an electron pair from the Lewis base to the tin atom. Common Lewis bases that could form adducts include amines, phosphines, and ethers. wikipedia.orgrsc.org The formation of such adducts can lead to an expansion of the coordination sphere of the tin atom, potentially resulting in a pentacoordinate or hexacoordinate species. lupinepublishers.com

The following table provides a hypothetical overview of the potential adduct formation of this compound.

| Reactant Type | Potential Interaction Site on this compound | Expected Outcome |

| Lewis Acid | Carbonyl Oxygen, Imide Nitrogen | Formation of an adduct with the Lewis acid coordinated to the O or N atom. |

| Lewis Base | Tin Atom | Formation of an adduct with the Lewis base coordinated to the Sn atom, increasing its coordination number. |

It is important to note that the actual formation and stability of these adducts would be subject to various factors, including steric hindrance from the triethyl groups and the relative strengths of the Lewis acid and base involved. lupinepublishers.comchimienouvelle.be

Applications of Triethylstannylsuccinimide in Organic Synthesis

Triethylstannylsuccinimide as a Reagent for N-Succinylation

This compound serves as an effective reagent for the introduction of a succinimide (B58015) group onto a nitrogen atom, a process known as N-succinylation. This transformation is of significant interest as the succinimide moiety is a key structural feature in various biologically active compounds and pharmaceutical agents. The reactivity of this compound stems from the polarized tin-nitrogen bond, which facilitates the transfer of the succinimide group to a suitable nucleophilic nitrogen atom.

The reaction typically proceeds under mild conditions, offering a high degree of chemoselectivity. For instance, primary and secondary amines can be readily N-succinylated using this reagent. The inherent stability of the triethyltin (B1234975) byproduct allows for straightforward purification of the desired N-succinylated product.

Recent research has also highlighted the phenomenon of N-succinylation in biological systems, particularly in the context of post-translational modification of proteins. nih.gov In bacterial and eukaryotic proteomes, lysine (B10760008) residues can undergo N-succinylation, a modification that can alter protein function. nih.gov While this biological process is enzyme-catalyzed, the chemical principles underlying the nucleophilic attack on a succinyl group are analogous to the synthetic applications of this compound. Studies have shown that non-enzymatic protein succinylation can occur under physiological pH conditions with succinyl-CoA, a reactive thioester. nih.gov

Role in the Synthesis of Heterocyclic Compounds

The construction of nitrogen-containing heterocyclic compounds is a cornerstone of organic synthesis, driven by their prevalence in natural products and pharmaceuticals. frontiersin.org Organotin reagents, including those with tin-nitrogen bonds, have emerged as valuable intermediates in the synthesis of these cyclic structures. acs.org The nucleophilicity of tin-nitrogen bonds can be harnessed to form new carbon-nitrogen bonds, a key step in many heterocyclic ring-forming reactions. acs.org

While direct examples of this compound in complex multi-step heterocyclic syntheses are not extensively documented in readily available literature, its potential can be inferred from the broader reactivity of organotin amides. The succinimide moiety itself can be a precursor to various heterocyclic systems. For instance, reduction of the carbonyl groups followed by cyclization reactions could, in principle, lead to the formation of pyrrolidine-fused heterocycles.

The general strategy often involves the creation of a tin-oxygen or tin-nitrogen bond, which then acts as an internal nucleophile for a subsequent cyclization step. acs.org Metal catalysts often play a crucial role in these sequential reactions, enhancing efficiency and selectivity. mdpi.com The development of novel synthetic methods continues to expand the toolkit for constructing diverse heterocyclic scaffolds from various starting materials, including aminoalkynes and carbonyls. mdpi.comrsc.org

Stereoselective Transformations Involving this compound

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules with specific biological activities. Organotin compounds have been employed in stereoselective reactions, where the bulky trialkylstannyl group can influence the stereochemical outcome of a reaction. rsc.org

In the context of this compound, its application in stereoselective transformations would likely involve reactions where the triethylstannyl group, attached to the succinimide nitrogen, directs the approach of a reagent to a chiral substrate. This could be relevant in reactions such as additions to prochiral carbonyls or in cycloaddition reactions where the stereochemistry of the newly formed chiral centers is controlled.

For example, in reactions involving allylic strain, the steric bulk of a substituent can dictate the facial selectivity of an approaching reagent. researchgate.net The triethylstannyl group, being sterically demanding, could potentially play such a role. Furthermore, organotin reagents have been utilized in stereospecific cross-coupling reactions, where a pre-existing stereocenter on the organotin compound is transferred with high fidelity to the product. rsc.org While specific examples detailing the use of this compound in highly stereoselective transformations are not prevalent, the principles of stereocontrol in organotin chemistry suggest its potential in this area. uio.norsc.org Research has shown that diorganotin dihalides can act as cocatalysts in site- and stereoselective C–H alkylations of carbohydrates. acs.org

Catalytic Applications and Precursors in Organotin-Mediated Reactions

Organotin compounds are widely used as catalysts and precursors in a variety of organic reactions. acs.orgpanda.orguobabylon.edu.iq They are particularly prominent in palladium-catalyzed cross-coupling reactions like the Stille coupling, which forms carbon-carbon bonds. sigmaaldrich.com While this compound itself is more commonly a reagent, the triethyltin moiety can be a precursor to catalytically active species or other organotin reagents.

For instance, redistribution reactions can convert tetraorganotin compounds into organotin halides, which are key starting materials for many other organotin derivatives. wikipedia.org These halides can then be converted to organotin hydrides or oxides, which have their own distinct reactivity and applications. wikipedia.org

Organotin compounds, including di- and triorganotin complexes, have been shown to catalyze various reactions, such as the synthesis of α-iminonitriles. rsc.org The catalytic activity often stems from the Lewis acidity of the tin center, which can activate substrates towards nucleophilic attack. The nature of the organic groups and the anionic ligands attached to the tin atom can significantly influence the catalytic efficiency and selectivity. nih.govorientjchem.org Furthermore, organotin compounds serve as precursors for the synthesis of other organometallic reagents through transmetalation reactions. uobabylon.edu.iqchemrxiv.org

Table 1: Examples of Organotin Compounds in Catalysis and as Precursors

| Organotin Compound Type | Application | Reference |

|---|---|---|

| Diorganotin dihalides | Cocatalysts in photoredox catalysis | acs.org |

| Organotin(IV) complexes | Catalysts for α-iminonitrile synthesis | rsc.org |

| Trialkylarylstannanes | Precursors in copper-mediated radiocyanation | chemrxiv.org |

| Organotin halides | Precursors for other organotin reagents | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Aspects in this compound Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.compjoes.com When considering the applications of this compound, several of these principles are relevant.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key consideration. acs.org In N-succinylation reactions using this compound, the main byproduct is a triethyltin derivative. While the succinimide group is fully incorporated, the tin-containing byproduct represents a significant portion of the initial reagent's mass that is not part of the desired product.

Catalysis vs. Stoichiometric Reagents: Green chemistry favors the use of catalytic methods over stoichiometric ones. rsc.org The use of this compound as a stoichiometric reagent for N-succinylation is less "green" than a potential catalytic alternative would be. However, its role as a precursor to organotin catalysts aligns better with this principle. researchgate.net

Toxicity and Environmental Impact: A major concern with organotin compounds is their toxicity and environmental persistence. guilan.ac.irdcceew.gov.au Tributyltin (TBT) and triphenyltin (B1233371) (TPT) compounds, in particular, are known environmental pollutants. panda.org While the toxicity of this compound is not as extensively documented as that of TBT, the general toxicity of organotin compounds necessitates careful handling and disposal to minimize environmental release. The development of less toxic and more biodegradable organotin reagents is an ongoing area of research in green chemistry. acs.org Efforts to develop synthetic methods that avoid toxic precursors, such as organotin compounds in radioiodination reactions, are also a focus. nih.gov

Computational and Theoretical Investigations of Triethylstannylsuccinimide

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. mdpi.comnih.gov Studies on organotin compounds frequently employ DFT to calculate geometries, energies, and spectroscopic parameters. researchgate.netmdpi.com

In a detailed study of several organotin(IV) complexes, including Trimethyltin succinimide (B58015) (Me3Sn-succinimide), DFT calculations were performed to investigate the influence of intermolecular interactions on the ¹¹⁹Sn Mössbauer quadrupole splitting. researchgate.net The calculations were conducted on both fully optimized geometries and experimental solid-state structures of varying sizes to compare with experimental data. researchgate.net

A σ-hole is a region of positive electrostatic potential that can exist on the outer surface of a covalently bonded atom, along the extension of the bond. researchgate.net In organotin compounds, the tin atom, as a group 14 element (a tetrel), can exhibit a σ-hole. This positive region arises from the anisotropic distribution of electron density around the tin atom when it is bonded to other groups. mdpi.com The presence of a σ-hole makes the tin atom an electrophilic site, capable of forming non-covalent interactions known as tetrel bonds with Lewis bases (electron donors). researchgate.netmdpi.com The strength of these interactions is influenced by the nature of the substituents on the tin atom. While no specific analysis of the σ-hole on the tin atom in Triethylstannylsuccinimide has been published, this feature is a known characteristic of heavier tetragen elements like tin and is crucial for understanding their crystal packing and intermolecular interactions. researchgate.netmdpi.com

Computational methods are invaluable for rationalizing experimental data. d-nb.info DFT calculations, for instance, have been successfully used to predict vibrational frequencies (IR spectra) and other spectroscopic properties of organotin compounds. mdpi.com

In the case of Trimethyltin succinimide, DFT calculations were used to compute the ¹¹⁹Sn Mössbauer quadrupole splitting (Δ), a spectroscopic parameter sensitive to the electronic environment of the tin nucleus. researchgate.net For molecules with significant intermolecular interactions in the solid state, the calculated Δ values were found to be highly dependent on the size of the molecular cluster (supramolecular moiety) used in the calculation. researchgate.net For Trimethyltin succinimide, which forms polymeric chains in the solid state, calculations on a single, isolated molecule (monomer) yielded a Δ value that was significantly different from the experimental value. researchgate.net However, when the computational model was expanded to include neighboring molecules in the crystal lattice (a trimer), the calculated Δ value showed good agreement with the experimental data. researchgate.net This demonstrates how DFT can rationalize spectroscopic data by accounting for the solid-state environment of the molecule.

Table 1: Comparison of Experimental and Calculated ¹¹⁹Sn Mössbauer Quadrupole Splitting (Δ) for Trimethyltin succinimide (Data sourced from a study on Me3Sn-succinimide) researchgate.net

| Computational Model | Calculated Δ (mm s⁻¹) | Experimental Δ (mm s⁻¹) |

| Isolated Monomer | -2.71 | -3.19 |

| Dimer | -3.04 | -3.19 |

| Trimer | -3.19 | -3.19 |

The electronic properties of molecules in the solid state can be significantly influenced by intermolecular interactions. For Trimethyltin succinimide, X-ray crystallography reveals that the molecules are linked in the solid state via intermolecular Sn-O bonds, forming polymeric chains. researchgate.netresearchgate.net This interaction involves a carbonyl oxygen from the succinimide ring of one molecule coordinating to the tin atom of a neighboring molecule. researchgate.netresearchgate.net

DFT calculations underscore the importance of this intermolecular bonding. As shown in the table above, the calculated Mössbauer quadrupole splitting for an isolated monomer of Trimethyltin succinimide does not match the experimental value obtained from the solid sample. researchgate.net Only when the supramolecular structure, including the intermolecular Sn-O interactions, is considered in the calculation does the theoretical value converge with the experimental result. researchgate.net This highlights that the intermolecular interactions cause a significant change in the electronic environment around the tin atom, which is accurately captured by the DFT model. researchgate.net

Rationalization of Observed Reactivities and Spectroscopic Data

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govgithub.io These simulations can provide detailed insights into the conformational dynamics of molecules and their interactions with their environment, such as a solvent or a biological macromolecule. mdpi.comnih.gov

A thorough search of the scientific literature revealed no published studies on molecular dynamics simulations specifically involving this compound. Such studies could, in principle, be used to investigate its conformational flexibility, aggregation behavior, and interactions in different media.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are essential for exploring the mechanisms of chemical reactions, including the identification of transition states and the determination of reaction energy barriers. rsc.orgchemrxiv.orgresearchgate.netnih.gov These calculations can predict the feasibility of a reaction and provide a detailed understanding of how reactants are converted into products. d-nb.infonih.gov

No specific research articles detailing quantum chemical calculations of reaction pathways or transition states for this compound were found in the available literature. Such calculations could be employed to study its synthesis, decomposition, or reactivity with other chemical species.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes to Triethylstannylsuccinimide Analogues

The future of this compound chemistry is intrinsically linked to the development of new, efficient, and versatile synthetic methods to create a library of analogues. iiserpune.ac.inlsu.edu The discovery of novel reactions is essential for producing advanced chemical transformations. lsu.edu Research in this area is expected to focus on modifying both the succinimide (B58015) ring and the triethylstannyl group to fine-tune the compound's steric and electronic properties.

Key research objectives will likely include:

Functionalization of the Succinimide Ring: Introducing a variety of substituents onto the succinimide ring could lead to analogues with tailored properties. This approach mirrors strategies used in the development of other succinimide derivatives for applications in medicinal chemistry, such as creating compounds with potent anticancer activity. nih.gov

Variation of the Organotin Moiety: Replacing the triethyl groups with other alkyl or aryl substituents (e.g., tributyltin, triphenyltin) can significantly alter the compound's reactivity, lipophilicity, and biological interactions.

Catalytic and Greener Methodologies: Future synthetic developments may move towards catalytic routes, potentially using transition metals to facilitate the N-stannylation of succinimide derivatives under milder conditions, thus improving atom economy and reducing waste.

Exploration of New Reactivity Modes and Synthetic Utilities

Beyond its synthesis, a major area of future research will be to unlock the full synthetic potential of this compound. Organotin compounds are known to be valuable in organic synthesis and catalysis. researchgate.netuobabylon.edu.iq The unique Sn-N bond in this compound presents opportunities for novel chemical transformations.

Emerging trends in this domain include:

Transmetalation Reactions: Investigating the transfer of the succinimide moiety to other metals, which could serve as a novel method for creating complex nitrogen-containing molecules.

Catalysis: Exploring the potential of this compound and its analogues as catalysts, for instance, in polymerization reactions or as activators in coupling reactions. uobabylon.edu.iq

Applications in Medicinal Chemistry: Given that both organotin and succinimide moieties can exhibit biological activity, new analogues will be synthesized and evaluated for potential therapeutic applications. nih.govnih.govresearchgate.net Studies have shown that organotin compounds can interact with cellular components, and many have been investigated for their cytotoxic properties against tumor cell lines. researchgate.net

Advanced Spectroscopic and Structural Correlation Studies

A deeper understanding of the structure-property relationships of this compound and its analogues is critical for rational design. researchgate.net Advanced spectroscopic techniques, coupled with single-crystal X-ray diffraction, will be indispensable. mdpi.com

Future studies will likely involve a multi-technique approach to build comprehensive structural and electronic profiles. Combining local and macroscopic analyses is pertinent for a proper study of such complex materials. researchgate.net This includes:

Solid-State and Solution-State NMR: Utilizing advanced NMR techniques (e.g., ¹¹⁹Sn, ¹⁵N) to probe the coordination environment of the tin atom and the dynamics of the molecule in different phases.

Vibrational Spectroscopy (FTIR and Raman): Correlating changes in vibrational frequencies with structural modifications in a series of analogues. mdpi.com Raman spectroscopy, in particular, can offer high sensitivity to changes in the Sn-C and Sn-N bonds. spectroscopyonline.com

X-ray Crystallography: Determining the precise three-dimensional structures of new analogues to understand how intermolecular interactions and coordination geometries influence their physical and chemical properties.

Table 1: Illustrative Spectroscopic Data for Correlation Studies

| Analytical Technique | Parameter to be Measured | Potential Correlation |

| ¹¹⁹Sn NMR Spectroscopy | Chemical Shift (δ) | Correlation with the coordination number and geometry of the tin center. |

| ¹³C NMR Spectroscopy | Chemical Shifts of Carbonyls | Insight into the electronic influence of the organotin group on the succinimide ring. |

| FTIR Spectroscopy | ν(C=O) Stretching Frequencies | Relationship between carbonyl bond strength and the nature of substituents on the tin atom. |

| Raman Spectroscopy | ν(Sn-N) and ν(Sn-C) Frequencies | Direct measurement of the impact of steric and electronic changes on the key organotin bonds. |

| Single-Crystal X-ray | Bond Lengths and Angles | Definitive structural data to correlate with observed reactivity and spectroscopic results. |

Predictive Modeling and Machine Learning in this compound Chemistry

Computational chemistry and machine learning are set to revolutionize the study of organotin compounds. researchgate.netnih.gov These tools can accelerate the discovery process by predicting the properties and reactivity of hypothetical analogues, thereby guiding synthetic efforts toward the most promising candidates. researchgate.net

Key future directions in this area include:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to model the geometric and electronic structures of this compound analogues. tandfonline.com These calculations can predict spectroscopic properties (NMR, IR spectra), reaction mechanisms, and thermodynamic stabilities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural descriptors of new analogues with their potential biological activity or toxicity. This is a common approach in drug discovery. nih.gov

Machine Learning for Property Prediction: Training machine learning algorithms on existing data from organotin compounds to predict properties such as solubility, stability, and reactivity for newly designed this compound analogues. spectroscopyonline.comnih.gov This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Molecular Docking: For analogues designed for biological applications, molecular docking studies can predict binding interactions with protein targets, helping to elucidate potential mechanisms of action. researchgate.nettandfonline.com

Table 2: Predictive Modeling Approaches and Their Applications

| Modeling Technique | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction pathways and electronic structure. | Understanding of reactivity and prediction of spectroscopic signatures. tandfonline.com |

| Molecular Dynamics (MD) | Simulation of the compound's behavior in solution or interaction with biological membranes. | Insights into dynamic processes and intermolecular forces. |

| QSAR | Correlation of molecular structure with biological activity. | A predictive model to guide the design of analogues with enhanced activity. nih.gov |

| Machine Learning (e.g., Random Forest) | Prediction of physicochemical properties and classification of compounds based on spectral data. | Rapid screening of virtual libraries and automated spectral analysis. spectroscopyonline.comelastic.co |

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new materials, catalysts, and therapeutic leads.

常见问题

Basic: What are the recommended methods for synthesizing triethylstannylsuccinimide, and how can purity be validated?

Answer:

Synthesis typically involves reacting succinimide with triethylstannyl chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Key steps include:

- Reaction Monitoring: Use thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress .

- Purification: Column chromatography or recrystallization to isolate the product.

- Characterization: Validate purity via nuclear magnetic resonance (NMR) for structural confirmation (e.g., Sn NMR for tin environments) and mass spectrometry (MS) for molecular weight verification. Elemental analysis ensures stoichiometric accuracy .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

Answer:

Contradictions often arise from differences in solvent polarity, temperature, or exposure to light/moisture. To address this:

- Controlled Replicates: Perform stability assays in triplicate under standardized conditions (e.g., 25°C in dark, dry environments) .

- Analytical Consistency: Use high-performance liquid chromatography (HPLC) to quantify degradation products and compare results across labs.

- Data Triangulation: Cross-validate findings with spectroscopic (e.g., IR for functional groups) and thermogravimetric analysis (TGA) to assess thermal stability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.

- Waste Disposal: Follow institutional guidelines for organotin compounds, which are often classified as toxic waste .

Advanced: How can mechanistic studies elucidate the role of this compound in Stille coupling reactions?

Answer:

- Kinetic Studies: Monitor reaction rates via H NMR or GC under varying catalyst loads and temperatures.

- Isotopic Labeling: Use deuterated solvents or C-labeled substrates to trace intermediate formation.

- Computational Modeling: Density functional theory (DFT) calculations can predict transition states and validate experimental observations .

Basic: What are the common pitfalls in characterizing this compound, and how can they be mitigated?

Answer:

- Tin-Hydrogen Coupling: H NMR may show splitting due to Sn-H coupling. Use decoupling techniques or higher-field instruments for clarity.

- Purity Misinterpretation: Combine elemental analysis with multiple spectroscopic methods (e.g., C NMR, X-ray crystallography) to confirm homogeneity .

Advanced: How can researchers design experiments to assess the environmental impact of this compound?

Answer:

- Degradation Studies: Expose the compound to UV light, aqueous solutions, or soil microbiota, and analyze breakdown products via LC-MS .

- Ecotoxicology Assays: Test acute toxicity on model organisms (e.g., Daphnia magna) using OECD guidelines.

- Lifecycle Analysis: Track persistence and bioaccumulation potential through computational models like EPI Suite .

Basic: How should literature reviews be structured to identify gaps in this compound research?

Answer:

- Database Searches: Use SciFinder or Reaxys with keywords like "organotin succinimide" and filter by publication date (post-2010).

- Citation Mapping: Tools like Web of Science can highlight under-cited synthesis or application studies.

- Hypothesis Generation: Prioritize gaps in mechanistic understanding or unexplored biomedical applications .

Advanced: What strategies optimize the use of this compound in asymmetric catalysis?

Answer:

- Chiral Ligand Screening: Test enantioselectivity with diverse ligands (e.g., BINOL derivatives) in model reactions.

- Solvent Effects: Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to maximize yield/selectivity.

- In Situ Characterization: Use Raman spectroscopy to monitor chiral intermediate formation .

Basic: How can researchers ensure reproducibility when publishing this compound-related data?

Answer:

- Detailed Supplemental Information: Include raw NMR spectra, chromatograms, and crystallographic data (if applicable) .

- Standardized Reporting: Adopt IUPAC nomenclature and specify instrument models (e.g., Bruker 500 MHz NMR) .

Advanced: What interdisciplinary approaches enhance the study of this compound’s biological activity?

Answer:

- Collaborative Assays: Partner with biologists to test cytotoxicity (e.g., IC in cancer cell lines) and neurotoxicity (e.g., neuronal cell viability assays).

- Metabolomics: Use LC-MS/MS to track metabolic byproducts in biological matrices.

- Molecular Docking: Predict binding affinities with target proteins using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。